molecular formula C8H16O8Pb B146063 Lead tetraacetate CAS No. 546-67-8

Lead tetraacetate

Cat. No.: B146063
CAS No.: 546-67-8
M. Wt: 447 g/mol
InChI Key: NVTAREBLATURGT-UHFFFAOYSA-N
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Description

Lead tetraacetate, also known as lead(IV) acetate, is a metalorganic compound with the chemical formula Pb(C₂H₃O₂)₄. It appears as colorless or pink crystals and is soluble in nonpolar organic solvents. This compound is widely used in organic synthesis due to its strong oxidizing properties .

Preparation Methods

Lead tetraacetate is typically prepared by treating red lead (Pb₃O₄) with acetic acid and acetic anhydride. The reaction absorbs water and produces lead tetracetate and lead(II) acetate as shown below :

Pb3O4+4Ac2OPb(OAc)4+2Pb(OAc)2Pb₃O₄ + 4 Ac₂O → Pb(OAc)₄ + 2 Pb(OAc)₂ Pb3​O4​+4Ac2​O→Pb(OAc)4​+2Pb(OAc)2​

The remaining lead(II) acetate can be partially oxidized to lead tetracetate using chlorine, resulting in lead(II) chloride as a by-product :

2Pb(OAc)2+Cl2Pb(OAc)4+PbCl22 Pb(OAc)₂ + Cl₂ → Pb(OAc)₄ + PbCl₂ 2Pb(OAc)2​+Cl2​→Pb(OAc)4​+PbCl2​

Chemical Reactions Analysis

Lead tetraacetate is a versatile reagent in organic chemistry, known for its strong oxidizing properties. It participates in various types of reactions, including:

Common reagents used in these reactions include acetic acid, acetic anhydride, and chlorine. Major products formed from these reactions include aldehydes, ketones, and organolead compounds .

Comparison with Similar Compounds

Lead tetraacetate is often compared with other tetravalent lead compounds, such as lead tetrahalides (PbX₄) and lead(IV) sulfate. While all these compounds exhibit strong oxidizing properties, lead tetracetate is particularly valued for its ability to selectively oxidize nonactivated carbon atoms and facilitate the formation of various functional groups . Similar compounds include:

This compound’s unique combination of properties makes it a preferred choice in many organic synthesis applications.

Properties

CAS No.

546-67-8

Molecular Formula

C8H16O8Pb

Molecular Weight

447 g/mol

InChI

InChI=1S/4C2H4O2.Pb/c4*1-2(3)4;/h4*1H3,(H,3,4);

InChI Key

NVTAREBLATURGT-UHFFFAOYSA-N

SMILES

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Pb]

Canonical SMILES

CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.[Pb]

Color/Form

Colorless monoclinic prisms from glacial acetic acid
Colorless or faintly pink crystals, sometimes moist with glacial acetic acid

density

2.2 at 68 °F (USCG, 1999) - Denser than water;  will sink
2.228 at 17 °C/4 °C

melting_point

347 °F (USCG, 1999)
175-180 °C

546-67-8

physical_description

Faintly pink wet crystals with an odor of vinegar. (USCG, 1999)
Colorless to pink solid from glacial acetic acid;  [Merck Index # 5423]

Pictograms

Irritant; Health Hazard; Environmental Hazard

shelf_life

Unstable in ai

solubility

Soluble in hot glacial acetic acid, benzene, chloroform, tetrachloroethane, nitrobenzene.

Synonyms

Acetic Acid Lead(4+) Salt (4:1);  LTA;  Lead Acetate;  Lead Tetraacetate;  Lead(4+) Acetate;  Plumbic Acetate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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